![molecular formula C17H16ClN5O2 B2489507 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207018-40-3](/img/no-structure.png)

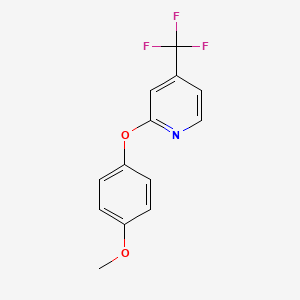

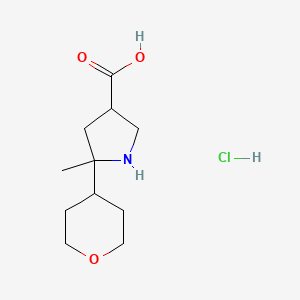

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

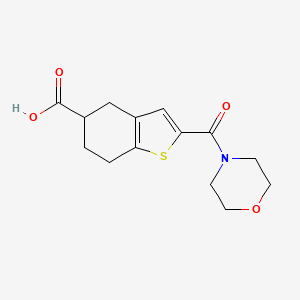

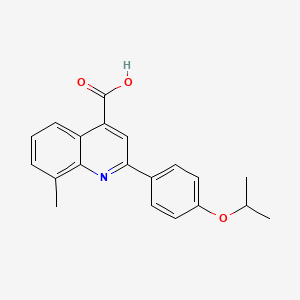

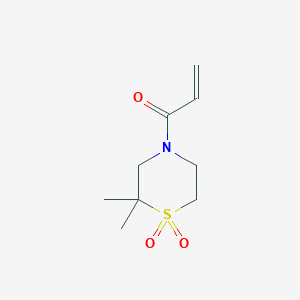

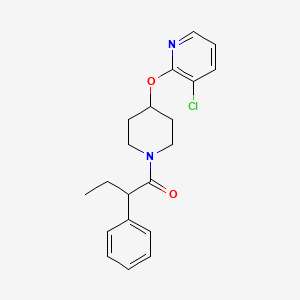

The synthesis of compounds related to 5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from basic precursors. For example, the synthesis of similar compounds has been reported through reactions involving azidoanisole with various reagents under specific conditions to form triazole derivatives (Pokhodylo, Slyvka, & Pavlyuk, 2020). These processes often involve cyclization reactions to form the triazole ring, followed by functional group transformations to introduce the desired substituents.

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Mode of Action

Triazole compounds are known to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which could contribute to its interaction with its targets .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

Triazole compounds are generally well-absorbed and distributed in the body due to their small size and polar nature .

Result of Action

Given the wide range of biological activities of triazole compounds, it could potentially have a variety of effects depending on the specific targets it interacts with .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 4-methoxybenzyl azide to form the intermediate compound, which is then reacted with propiolic acid to form the final product.", "Starting Materials": [ "4-chloroaniline", "4-methoxybenzyl azide", "propiolic acid", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in DMF and add TEA. Stir the mixture at room temperature for 10 minutes.", "Step 2: Add 4-methoxybenzyl azide to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add propiolic acid and DIC to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by column chromatography to obtain the final product." ] } | |

Numéro CAS |

1207018-40-3 |

Nom du produit |

5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide |

Formule moléculaire |

C17H16ClN5O2 |

Poids moléculaire |

357.8 |

Nom IUPAC |

5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16ClN5O2/c1-25-14-8-2-11(3-9-14)10-19-17(24)15-16(22-23-21-15)20-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |

Clé InChI |

WEZDTZOECXAPAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)

![1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2489446.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)